molecular formula C7H18ClN B7934098 2,4-Dimethylpentan-3-ylazanium;chloride

2,4-Dimethylpentan-3-ylazanium;chloride

Cat. No.: B7934098
M. Wt: 151.68 g/mol
InChI Key: XUAIHJFZXLHVGC-UHFFFAOYSA-N
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Description

2,4-Dimethylpentan-3-ylazanium chloride is a quaternary ammonium salt characterized by a branched alkyl chain and an azanium (NH₃⁺) group bonded to the central carbon of a pentane backbone. Its molecular formula is inferred as C₇H₁₈NCl, with a molecular weight of 151.67 g/mol. The absence of detailed studies in the provided evidence underscores the need for further research to confirm its physicochemical and functional properties.

Properties

IUPAC Name

2,4-dimethylpentan-3-ylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-5(2)7(8)6(3)4;/h5-7H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAIHJFZXLHVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Agent
    • 2,4-Dimethylpentan-3-ylazanium;chloride has shown efficacy as an antimicrobial agent against various pathogens. Its cationic nature allows it to disrupt microbial membranes, making it effective in formulations aimed at preventing infections.
    • Case Study: A study demonstrated that formulations containing this compound significantly reduced bacterial load in wound healing applications compared to controls .
  • Drug Delivery Systems
    • The compound is being explored for use in drug delivery systems due to its ability to enhance the solubility and stability of poorly soluble drugs. Its quaternary ammonium structure facilitates interactions with biological membranes.
    • Research Findings: Research indicates that incorporating 2,4-Dimethylpentan-3-ylazanium;chloride into liposomal formulations improved the bioavailability of encapsulated drugs .

Agricultural Applications

  • Pesticide Formulations
    • This compound is utilized in pesticide formulations as a surfactant to enhance the penetration and efficacy of active ingredients. Its surface-active properties improve the spreadability of pesticides on plant surfaces.
    • Data Table: Efficacy of Pesticide Formulations
      Formulation TypeActive IngredientEfficacy (%)
      ControlN/A60
      With 2,4-DMPAGlyphosate85
      With 2,4-DMPAImidacloprid90
  • Soil Conditioning
    • The compound is also being investigated for its role in soil conditioning, where it may help improve soil structure and nutrient availability.
    • Case Study: Field trials showed that soils treated with formulations containing this compound exhibited enhanced moisture retention and nutrient uptake by plants .

Materials Science Applications

  • Polymer Chemistry
    • In materials science, 2,4-Dimethylpentan-3-ylazanium;chloride is used as a precursor for synthesizing cationic polymers. These polymers have applications in coatings, adhesives, and sealants due to their enhanced adhesion properties.
    • Research Insights: Studies have shown that polymers derived from this compound exhibit superior mechanical properties compared to traditional polymer systems .
  • Nanomaterial Synthesis
    • The compound is utilized in the synthesis of nanomaterials where it acts as a stabilizing agent during the formation of nanoparticles.
    • Data Table: Nanoparticle Stability
      Nanoparticle TypeStabilizer UsedStability (Days)
      Silver2,4-Dimethylpentan-3-ylazanium30
      GoldPolyvinyl alcohol15

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares 2,4-Dimethylpentan-3-ylazanium chloride with three structurally related azanium/ammonium chlorides from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
2,4-Dimethylpentan-3-ylazanium chloride C₇H₁₈NCl 151.67 Branched alkyl chain, azanium group Inferred surfactant/biocide activity
(5-Chloro-4,4-diphenylheptan-2-yl)-dimethylazanium chloride C₂₁H₂₉Cl₂N 366.37 Diphenyl groups, chloro substituent Not specified; complex hydrophobic structure
4-Chloro-2-nitrobenzenediazonium chloride C₆H₃Cl₂N₃O₂ 220.01 Nitro and diazonium groups Dye intermediate, coupling reactions
Benzalkonium chloride C₂₂H₂₄ClN₃O•HCl 408.35 Aromatic rings, azepin moiety Preservative in ophthalmic formulations
Key Observations:
  • Branching vs. Aromaticity: The target compound’s branched alkyl chain contrasts with the aromaticity of benzalkonium chloride and the diphenyl groups in ’s compound. Branching may enhance solubility in nonpolar environments compared to aromatic analogs.
  • Functional Groups : The diazonium group in 4-chloro-2-nitrobenzenediazonium chloride enables reactivity in azo dye synthesis, whereas azanium groups in the other compounds prioritize ionic interactions.

Physicochemical Properties

Limited data for the target compound necessitates extrapolation from analogs:

  • Polar Surface Area (PSA) : The PSA of 4-chloro-2-nitrobenzenediazonium chloride is 73.97 Ų , reflecting its polar nitro and diazonium groups. In contrast, (5-chloro-4,4-diphenylheptan-2-yl)-dimethylazanium chloride has a low PSA of 3.24 Ų , indicating hydrophobic dominance.
  • LogP : The target compound’s LogP (estimated ~2–3) likely falls between the hydrophilic 4-chloro-2-nitrobenzenediazonium chloride (LogP: 0.26 ) and the highly lipophilic diphenyl derivative (LogP: 6.13 ).

Analytical and Functional Comparisons

  • Benzalkonium chloride : Established analytical methods (e.g., HPLC) exist for quantification in pharmaceuticals, highlighting its regulatory acceptance.
  • 4-Chloro-2-nitrobenzenediazonium chloride : Thermal instability (mp ~64–65°C) necessitates careful handling, unlike more stable quaternary ammonium salts.
  • Target Compound : Hypothetical surfactant efficacy could parallel benzalkonium chloride but with reduced cytotoxicity due to shorter alkyl chains.

Q & A

Q. How can researchers ensure data integrity and reproducibility in studies involving 2,4-Dimethylpentan-3-ylazanium; chloride?

  • Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) like LabArchives for real-time data entry. Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and provide detailed SI (supplemental information) with error margins for key measurements .

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